An In-depth Technical Guide to 2,2',4,5'-Tetrabromodiphenyl Ether (BDE-49): Physicochemical Properties, Toxicological Profile, and Analytical Methodologies
An In-depth Technical Guide to 2,2',4,5'-Tetrabromodiphenyl Ether (BDE-49): Physicochemical Properties, Toxicological Profile, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as flame retardants in a wide variety of consumer and industrial products.[1] Due to their persistence, bioaccumulative nature, and potential for toxic effects, PBDEs have become ubiquitous environmental contaminants of significant concern. This technical guide focuses on a specific congener, 2,2',4,5'-tetrabromodiphenyl ether, commonly known as BDE-49. While not always the most abundant congener found in environmental or biological samples, BDE-49 is recognized for its significant biological activity and neurotoxicity.[2][3][4]
This document provides a comprehensive overview of the chemical and physical properties of BDE-49, delves into its known toxicological effects with a focus on the underlying mechanisms, and presents detailed analytical methodologies for its detection and quantification. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the environmental and health impacts of PBDEs.
Chemical and Physical Properties of BDE-49
A thorough understanding of the physicochemical properties of BDE-49 is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics.
Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 1,4-dibromo-2-(2,4-dibromophenoxy)benzene | [5][6] |
| Common Name | 2,2',4,5'-Tetrabromodiphenyl ether | [5][6] |
| Synonyms | BDE-49, PBDE 49 | [5][6] |
| CAS Number | 243982-82-3 | [5][6] |
| Molecular Formula | C₁₂H₆Br₄O | [5][6] |
| Molecular Weight | 485.79 g/mol | [5][7] |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical Structure of 2,2',4,5'-Tetrabromodiphenyl Ether (BDE-49)
Caption: 2D structure of BDE-49.
Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | Not available | ||
| Boiling Point | Not available | Decomposes at high temperatures. | [8] |
| Water Solubility | Very low | Estimated to be in the ng/L to µg/L range based on its high lipophilicity. | [9] |
| Vapor Pressure | 10⁻⁶ Pa at 25°C (estimated for heptabrominated diphenyl ethers) | Lower brominated congeners have higher vapor pressures. | [10] |
| Octanol-Water Partition Coefficient (log Kow) | 6.2 | Computed value, indicating high lipophilicity and potential for bioaccumulation. | [5][7] |
| Henry's Law Constant | Not available |
Spectral Data
Spectral data are essential for the unambiguous identification and quantification of BDE-49.
-
Mass Spectrometry (MS): The mass spectrum of BDE-49 is characterized by a molecular ion peak corresponding to its molecular weight and a distinct isotopic pattern due to the presence of four bromine atoms. Key fragments often arise from the loss of bromine atoms.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of the molecule. The chemical shifts and coupling constants are influenced by the positions of the bromine atoms on the diphenyl ether backbone.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum of BDE-49 would show characteristic absorption bands for C-Br, C-O-C (ether), and aromatic C-H and C=C bonds.
Synthesis of 2,2',4,5'-Tetrabromodiphenyl Ether (BDE-49)
The synthesis of individual PBDE congeners is crucial for toxicological studies and for use as analytical standards. One established method for the synthesis of BDE-49 is the coupling of a bromophenolate with a diphenyliodonium salt.[11]
Synthetic Protocol: Coupling of a Diphenyliodonium Salt with a Bromophenolate
This protocol is based on the general procedure described by Marsh et al. (1999).[11]
Materials:
-
Appropriately substituted brominated phenol
-
Appropriately substituted diphenyliodonium salt
-
Sodium hydroxide
-
Deionized water
-
Diethyl ether
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the brominated phenol (2.5 mmol) in an aqueous solution of sodium hydroxide (2.5 mmol in 20 mL of water) to form the corresponding phenolate.
-
Add the diphenyliodonium salt (3.75 mmol for BDE-49 synthesis) to the phenolate solution.
-
Reflux the reaction mixture for a period ranging from 20 minutes to 1.5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product, BDE-49, from the aqueous mixture using diethyl ether (2 x 30 mL).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude BDE-49 using an appropriate chromatographic technique (e.g., column chromatography on silica gel).
-
Characterize the purified product by spectroscopic methods (MS, NMR) to confirm its identity and purity.
Figure 2: Synthetic Workflow for BDE-49
Caption: Generalized workflow for the synthesis of BDE-49.
Toxicological Profile and Mechanisms of Action
BDE-49 exhibits a range of toxicological effects, with neurotoxicity and mitochondrial dysfunction being of primary concern.
Mitochondrial Dysfunction
BDE-49 has been shown to be a potent mitochondrial toxicant.[3][13] Its effects on mitochondria are concentration-dependent:
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At low nanomolar concentrations (< 0.1 nM): BDE-49 acts as an uncoupler of oxidative phosphorylation .[3][4] This leads to a dissipation of the proton gradient across the inner mitochondrial membrane, disrupting ATP synthesis and increasing oxygen consumption without a corresponding increase in energy production.
-
At higher nanomolar concentrations (> 1 nM): BDE-49 acts as an inhibitor of the electron transport chain .[3][4] Specifically, it inhibits Complex V (ATP synthase) and Complex IV (cytochrome c oxidase).[3][13] This inhibition leads to a decrease in ATP production and can contribute to the generation of reactive oxygen species (ROS).
These effects on mitochondrial function can have profound implications for cellular energy balance, particularly in energy-demanding tissues such as the brain.[2][13]
Neurotoxicity
Developmental exposure to BDE-49 has been linked to adverse neurodevelopmental outcomes. A key mechanism underlying its neurotoxicity is the disruption of axonal growth.[14]
-
Inhibition of Axonal Growth: BDE-49 has been demonstrated to inhibit axonal growth in primary rat hippocampal neurons at concentrations as low as 0.2 nM.[14] This effect is mediated, at least in part, through the ryanodine receptor (RyR) , an intracellular calcium release channel.[14] The interaction of BDE-49 with RyRs leads to altered intracellular calcium homeostasis, which is critical for proper neuronal development and function.
-
Oxidative Stress: BDE-49 exposure can induce oxidative stress in neuronal cells by increasing the production of reactive oxygen species (ROS).[5][15] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contribute to neuronal dysfunction and apoptosis.
Endocrine Disruption
BDE-49 is also recognized as a potential endocrine-disrupting chemical.[2] Due to its structural similarity to thyroid hormones, it can interfere with the thyroid hormone system.[16][17] This can lead to altered thyroid hormone levels and signaling, which are crucial for normal development, particularly of the brain.[18] Studies have shown that BDE-49 and its hydroxylated metabolites can interact with thyroid hormone receptors and transport proteins.[19]
Figure 3: Signaling Pathways Affected by BDE-49
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- 14. From the Cover: BDE-47 and BDE-49 Inhibit Axonal Growth in Primary Rat Hippocampal Neuron-Glia Co-Cultures via Ryanodine Receptor-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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